

A Technical Guide to Bose-Einstein Condensation in Liquid Helium-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Helium-4 atom

Cat. No.: B1232308

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bose-Einstein Condensation (BEC) represents a remarkable macroscopic quantum phenomenon where a significant fraction of bosonic particles occupies the lowest quantum state. In liquid Helium-4, this transition is intrinsically linked to the onset of superfluidity, a state of matter characterized by zero viscosity and exceptionally high thermal conductivity. This technical guide provides an in-depth exploration of the core principles of BEC in Helium-4, detailing the theoretical underpinnings, key experimental verifications, and the methodologies employed in these seminal experiments. Quantitative data is summarized for clarity, and conceptual and experimental workflows are illustrated through diagrams.

Theoretical Principles of Bose-Einstein Condensation in Helium-4

At sufficiently low temperatures, the thermal de Broglie wavelength of a particle can become comparable to the interparticle spacing. For a gas of bosons, this condition can lead to a phase transition where a substantial number of particles condense into the ground state. This phenomenon, predicted by Satyendra Nath Bose and Albert Einstein, is known as Bose-Einstein Condensation.

A **Helium-4 atom**, with two protons, two neutrons, and two electrons, has a total spin of zero, making it a boson.^[1] Consequently, a collection of **Helium-4 atoms** can undergo Bose-Einstein condensation. The transition to a superfluid state in liquid Helium-4 at approximately 2.17 K is considered a manifestation of BEC in a strongly interacting system.^[1]

The transition temperature, known as the lambda point ($T\lambda$), is named for the characteristic shape of the specific heat curve at this temperature.^[2] Below $T\lambda$, liquid helium (termed Helium II) can be described by the two-fluid model, behaving as a mixture of a normal fluid component with viscosity and a superfluid component with zero viscosity and zero entropy.^[1] As the temperature approaches absolute zero, the superfluid component dominates.^[1]

The Lambda Transition

The transition from the normal liquid phase (Helium I) to the superfluid phase (Helium II) is a second-order phase transition, characterized by a sharp peak in the specific heat.^[3] This transition occurs at approximately 2.17 K at atmospheric pressure.^[3] The precise temperature of the lambda point varies with pressure.

Two-Fluid Model

Below the lambda point, Helium II is phenomenologically described as consisting of two interpenetrating fluid components:^[1]

- The Normal Fluid: Composed of thermal excitations (phonons and rotons), it possesses viscosity and carries the entropy of the liquid.
- The Superfluid: Believed to be the manifestation of the Bose-Einstein condensate, it has zero viscosity and zero entropy.

The relative densities of the two components are temperature-dependent. At the lambda point, the superfluid density is zero, and it increases as the temperature is lowered, approaching 100% near absolute zero.^[1]

Quantitative Data

The following tables summarize key quantitative data related to Bose-Einstein condensation in Helium-4.

Property	Value	Conditions	Reference(s)
Lambda Transition Temperature (T_λ)	~2.17 K	1 atmosphere	[3]
Triple Point (vapor-He-I-He-II)	2.1768 K	5.0418 kPa	[3]
Triple Point (bcc-He-I-He-II)	1.762 K	29.725 atm	[3]
Critical Exponent (α) for Specific Heat	-0.0127 ± 0.0003	Zero gravity	[4]

Table 1: Thermodynamic Properties at the Lambda Transition.

Temperature	Pressure	Condensate Fraction (n_0)	Reference(s)
$T < 1$ K	Saturated Vapor Pressure	$\sim 7.25\% \pm 0.75\%$	[5]
$T \rightarrow 0$ K	Saturated Vapor Pressure	~9%	[6]
$T = 1.2$ K	$3.6\% \pm 1.4\%$	[6]	
$T \rightarrow 0$ K	$2.2\% \pm 0.2\%$	[6]	
$T < 1$ K	24 bars	$2.8\% \pm 0.2\%$	[5]

Table 2: Experimentally Measured Condensate Fraction in Liquid Helium-4.

Experimental Protocols and Methodologies

Observation of the Lambda Transition and Measurement of Specific Heat

A key experiment to characterize the lambda transition is the measurement of the specific heat of liquid Helium-4 as a function of temperature.

Methodology:

- Cryogenic Setup: The Helium-4 sample is contained within a calorimeter, which is part of a sophisticated cryogenic system capable of reaching temperatures below 2 K. A multi-stage thermal control system is used to achieve high-temperature stability.[7][8]
- Temperature Measurement: High-resolution thermometers, such as germanium resistance thermometers or specially designed high-resolution thermometers (HRTs), are used to measure the temperature of the helium sample with sub-nanokelvin resolution.[7][9]
- Heating: A known amount of heat is supplied to the sample using a precision heater.
- Data Acquisition: The temperature of the sample is recorded as a function of time during the heating process. The specific heat is then calculated from the temperature increase and the amount of heat supplied.
- Zero-Gravity Environment: To obtain extremely high-resolution data very close to the lambda point, experiments have been conducted in Earth's orbit to minimize the pressure broadening of the transition caused by gravity.[4][7]

Measurement of the Condensate Fraction via Neutron Scattering

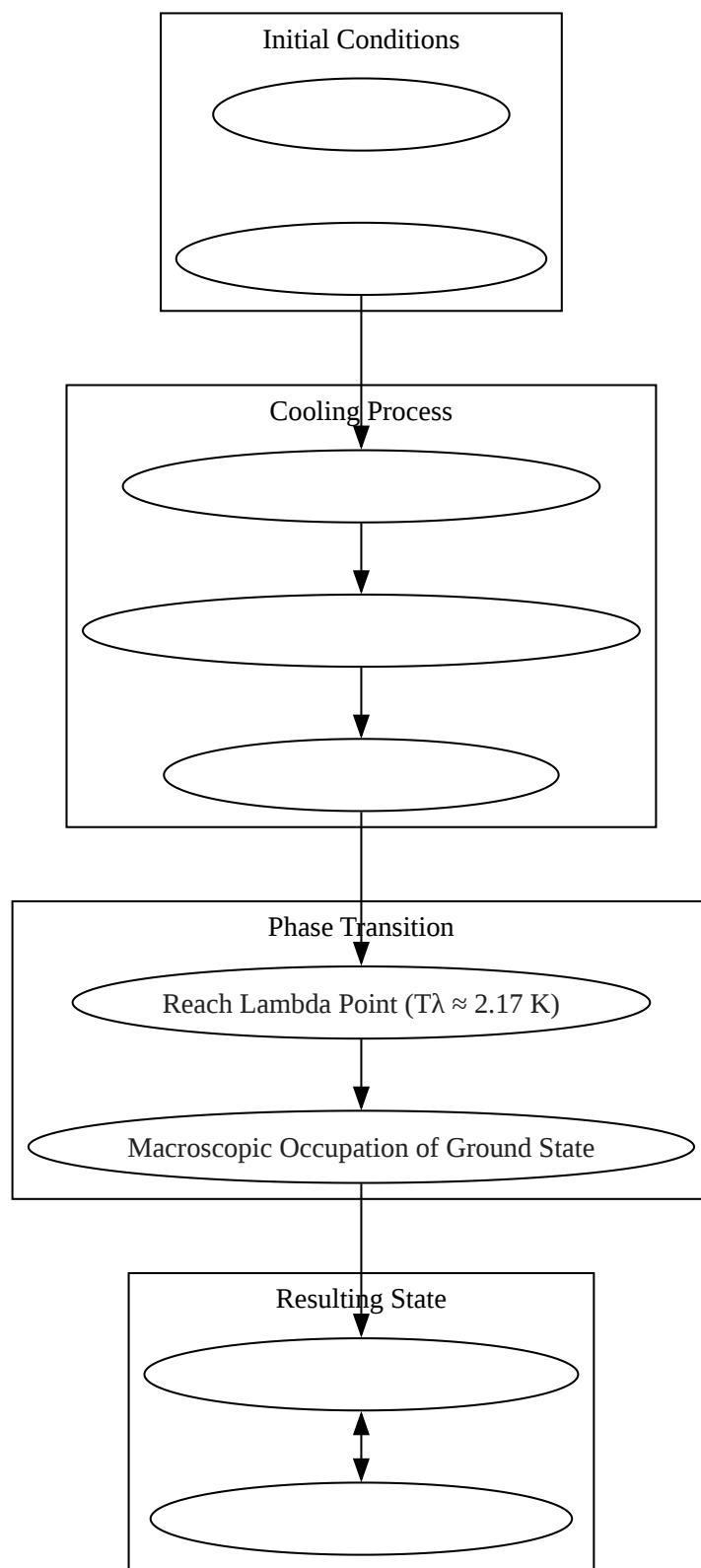
Inelastic neutron scattering is a powerful technique to directly probe the momentum distribution of atoms in a liquid and, therefore, to measure the fraction of atoms in the zero-momentum state (the condensate).[5]

Methodology:

- Neutron Source and Spectrometer: A beam of neutrons is generated, and its initial energy and momentum are selected using a spectrometer, such as a time-of-flight spectrometer.[10][11]
- Sample Interaction: The monochromatic neutron beam is directed at a sample of liquid Helium-4 held in a cryostat at the desired temperature and pressure.

- Scattering and Detection: The neutrons scatter off the helium atoms, exchanging energy and momentum. The final energy and momentum of the scattered neutrons are measured by detectors positioned at various angles.
- Data Analysis: The dynamic structure factor, $S(Q, \omega)$, which describes the probability of a neutron scattering with a momentum transfer Q and energy transfer $\hbar\omega$, is determined from the experimental data. The condensate fraction is extracted by analyzing the shape of the scattering signal at high momentum transfer. The presence of a sharp peak superimposed on a broader background is the signature of the Bose-Einstein condensate.[10]

Andronikashvili's Experiment: Measuring the Normal Fluid Fraction


This classic experiment provides a clear demonstration of the two-fluid model and allows for the determination of the normal fluid density as a function of temperature.

Methodology:

- Torsion Pendulum: A torsion pendulum consisting of a stack of closely spaced thin disks is suspended in a bath of liquid Helium II.[12]
- Oscillation: The pendulum is set into torsional oscillation.
- Inertial Effect: The viscous normal fluid component is dragged along by the oscillating disks, thereby increasing the moment of inertia of the pendulum and changing its period of oscillation. The superfluid component, having zero viscosity, remains at rest and does not affect the pendulum's motion.[12]
- Temperature Dependence: By measuring the period of oscillation as a function of temperature, the density of the normal fluid component can be deduced.[12] The superfluid density can then be calculated since the total density is known.

Visualizations

Logical Pathway to Bose-Einstein Condensation in Helium-4^{dot}

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the two-fluid model for Helium-4 below the lambda point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Superfluid helium-4 - Wikipedia [en.wikipedia.org]
- 2. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 3. Lambda point - Wikipedia [en.wikipedia.org]
- 4. [cond-mat/0310163] Specific Heat of Liquid Helium in Zero Gravity very near the Lambda Point [arxiv.org]
- 5. physics.udel.edu [physics.udel.edu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. fkf.mpg.de [fkf.mpg.de]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to Bose-Einstein Condensation in Liquid Helium-4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1232308#principles-of-bose-einstein-condensation-in-helium-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com